![molecular formula C8H7BO3 B2483212 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde CAS No. 1401967-03-0](/img/structure/B2483212.png)
1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde
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Overview
Description
1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is a compound that belongs to the class of benzoxaboroles . Benzoxaboroles are versatile scaffolds that play important roles in organic synthesis, molecular recognition, and supramolecular chemistry . They are privileged structures in medicinal chemistry due to their desirable physicochemical and drug-like properties .
Synthesis Analysis
The synthesis of benzoxaboroles involves several steps and can be complex . The synthesis process often involves the use of reagents and conditions such as SOCl2, MeOH, DIBAL-H, THF, and others . The synthesis of benzoxaboroles and their applications in medicinal chemistry have been widely studied .Molecular Structure Analysis
The molecular structure of 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is characterized by the presence of a benzoxaborole ring . The presence of the fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom, hence affecting the structure of the main hydrogen-bonded motif .Chemical Reactions Analysis
Benzoxaboroles, including 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde, are known for their reactivity . They are used in various chemical reactions, including as pesticides, especially fungicides .Scientific Research Applications
- Antifungal : It has been explored as an antifungal agent, particularly for treating onychomycosis (fungal nail infections) .
- By inhibiting β-lactamases, these compounds could enhance the effectiveness of existing antibiotics .
- Trypanosomiasis, caused by protozoan parasites, is a neglected tropical disease, and new treatments are urgently needed .
- Researchers have developed synthetic methods for preparing benzoxaboroles, including isotopically labeled versions .
Medicinal Chemistry
β-Lactamase Inhibition
Antitrypanosomal Activity
Synthetic Methods and Isotopic Labeling
Solubility and Precipitation Behavior
Mechanism of Action
Target of Action
The primary target of 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process of protein synthesis .
Mode of Action
The compound interacts with its target by blocking the action of the leucyl-tRNA synthetase . This unique mechanism of action, named the oxaborole-tRNA-trapping mechanism , works by trapping tRNA in the editing site . This interaction and the resulting changes inhibit the protein synthesis process, leading to the death of the pathogenic cells .
Biochemical Pathways
The affected pathway is the protein synthesis pathway . By inhibiting leucyl-tRNA synthetase, the compound disrupts the translation process, which is a critical step in protein synthesis . The downstream effects include the inhibition of growth and proliferation of the pathogenic cells .
Pharmacokinetics
Benzoxaboroles, in general, are known for their desirable physicochemical and drug-like properties
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of protein synthesis . This inhibition leads to the death of the pathogenic cells, thereby exerting its antifungal or antibacterial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other interacting molecules can affect the compound’s activity . .
Future Directions
Benzoxaboroles, including 1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde, have a wide range of applications in medicinal chemistry . They are being studied for their potential use as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . The future directions of research could involve exploring these applications further and developing new synthesis methods.
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPCMKFXYXTEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3H-2,1-benzoxaborole-4-carbaldehyde | |
CAS RN |
1401967-03-0 |
Source
|
Record name | 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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